molecular formula C10H20O3 B1664656 5-Hydroxydecanoic acid CAS No. 624-00-0

5-Hydroxydecanoic acid

Cat. No. B1664656
CAS RN: 624-00-0
M. Wt: 188.26 g/mol
InChI Key: LMHJFKYQYDSOQO-UHFFFAOYSA-N
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Patent
US06025170

Procedure details

A 21 bioreactor containing 1 1 medium of pH 6 and 35° C. was seeded with an inoculum of 50 ml of Clostridium tyrobutyricum I-776. The mixture was stirred at 300/min, and strict anaerobic and sterile conditions were maintained. After several hours, when the culture started to grow, indicated by the evolution of gas from the solution, the medium was fed with the sodium salt of 5-hydroxy-2-decenoic acid. After 52 h, 5-hydroxy-decanoic acid was obtained in a concentration of 1.75 g/l, corresponding to a conversion of 27%. 8δDecalactone can be obtained by acidification of the primary product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-hydroxy-2-decenoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[OH:2][CH:3]([CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:4][CH:5]=[CH:6][C:7]([OH:9])=[O:8]>>[OH:2][CH:3]([CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
5-hydroxy-2-decenoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC=CC(=O)O)CCCCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 300/min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 21 bioreactor containing 1 1 medium of pH 6 and 35° C.
TEMPERATURE
Type
TEMPERATURE
Details
strict anaerobic and sterile conditions were maintained
WAIT
Type
WAIT
Details
After several hours

Outcomes

Product
Details
Reaction Time
52 h
Name
Type
product
Smiles
OC(CCCC(=O)O)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.